

"2-Amino-1-(2-fluorophenyl)ethanol" CAS number 451-43-4 properties

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Compound of Interest

Compound Name: 2-Amino-1-(2-fluorophenyl)ethanol

Cat. No.: B1283385

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An In-depth Technical Guide to **2-Amino-1-(2-fluorophenyl)ethanol** (CAS No. 451-43-4)

Introduction: A Versatile Fluorinated Building Block

2-Amino-1-(2-fluorophenyl)ethanol is a fluorinated amino alcohol that serves as a crucial chiral building block in modern synthetic chemistry. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the introduction of fluorine atoms and stereochemically-defined centers is a key strategy for optimizing biological activity, metabolic stability, and pharmacokinetic profiles.^{[1][2]} The presence of three key structural features—a phenyl ring, a fluorine substituent at the ortho position, and a 1,2-amino alcohol moiety—confers a unique combination of reactivity and physicochemical properties.

The fluorine atom can significantly alter a molecule's pKa, lipophilicity, and conformation, often leading to enhanced binding affinity with biological targets and resistance to metabolic degradation.^[3] Simultaneously, the chiral amino alcohol backbone is a prevalent scaffold in a wide array of biologically active compounds, including central nervous system agents and enzyme inhibitors.^[2] This guide provides an in-depth overview of the core properties, synthesis, analysis, and handling of **2-Amino-1-(2-fluorophenyl)ethanol** for professionals in research and drug development. While the user-provided CAS number is 451-43-4, it is important to note that the widely recognized and indexed CAS number for this compound is 3225-74-9, which will be used as the primary identifier in this document.^{[4][5][6]}

Part 1: Core Physicochemical and Chemical Properties

A comprehensive understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of **2-Amino-1-(2-fluorophenyl)ethanol** are summarized below.

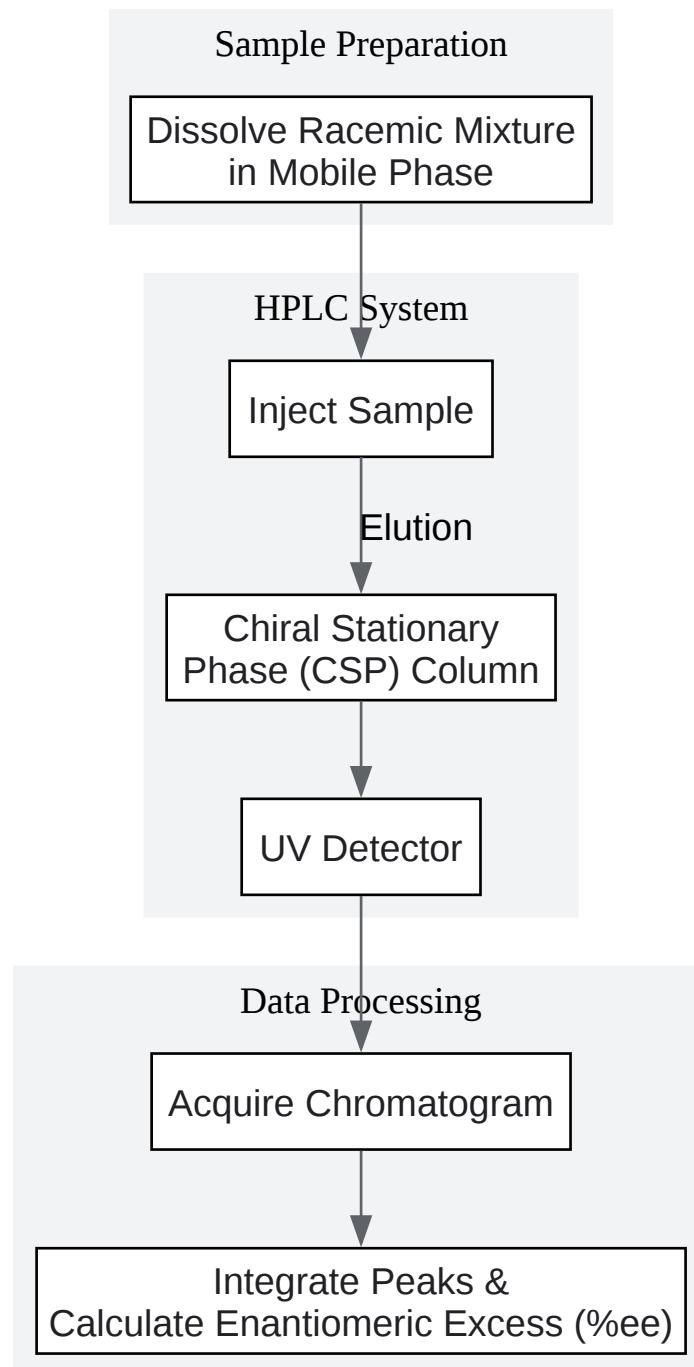
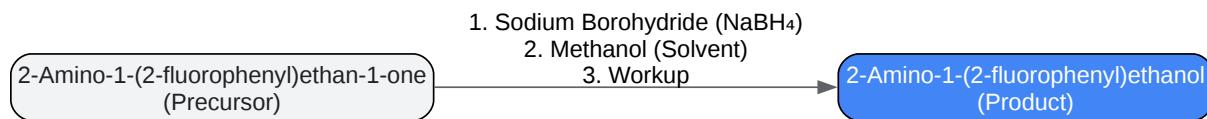
Property	Value	Source(s)
CAS Number	3225-74-9	[7] [8] [9] [10]
Molecular Formula	C ₈ H ₁₀ FNO	[1] [10] [11]
Molecular Weight	155.17 g/mol	[5] [10] [11]
IUPAC Name	2-amino-1-(2-fluorophenyl)ethanol	[5]
Appearance	Colorless or light yellow liquid/solid	[1]
Melting Point	45-49 °C	[1]
Boiling Point	~287.4 °C at 760 mmHg	[11]
Density	~1.2 g/cm ³	[11]
Solubility	Soluble in water	[1]
XLogP3	0.51	[11]
Topological Polar Surface Area (TPSA)	46.25 Å ²	[10]

Part 2: Synthesis and Manufacturing

The synthesis of **2-Amino-1-(2-fluorophenyl)ethanol** is typically achieved through the reduction of the corresponding α -amino ketone precursor, 2-amino-1-(2-fluorophenyl)ethan-1-one. This transformation is a cornerstone reaction in organic synthesis, converting a carbonyl group to a hydroxyl group to furnish the desired amino alcohol.

General Synthesis Pathway

The most direct laboratory-scale synthesis involves the chemical reduction of the ketone functionality. This approach is favored for its high efficiency and the ready availability of suitable reducing agents.



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